molecular formula C22H26N2O3S B2950767 3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 361366-77-0

3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

カタログ番号: B2950767
CAS番号: 361366-77-0
分子量: 398.52
InChIキー: SYMHCTPDXDKNHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, referred to in research as PKZ18-22 , is a derivative of the parent molecule PKZ18, a small-molecule anti-infective agent targeting Gram-positive bacteria. Its structure features a bicyclo[2.2.1]heptane core linked to a 4-(4-isobutylphenyl)-1,3-thiazole moiety via a carbamoyl bridge. PKZ18-22 inhibits bacterial biofilm growth by targeting T-box regulatory elements, which control transcription of critical bacterial genes .

特性

IUPAC Name

3-[[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-12(2)9-13-3-5-14(6-4-13)17-11-28-22(23-17)24-20(25)18-15-7-8-16(10-15)19(18)21(26)27/h3-6,11-12,15-16,18-19H,7-10H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMHCTPDXDKNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 361366-77-0) is a complex organic compound with potential biological activities. The compound’s structure includes a bicyclic system and a thiazole moiety, which are often associated with various pharmacological effects. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.

The molecular formula of the compound is C22H26N2O3S, with a molecular weight of 398.52 g/mol. The structure can be represented as follows:

([4(4Isobutylphenyl)thiazol2yl]aminocarbonyl)bicyclo[2.2.1] heptane 2 carboxylic acid\text{3 }({[4-(4-\text{Isobutylphenyl})-\text{thiazol}-2-\text{yl}]\text{amino}}\text{carbonyl})\text{bicyclo}[2.2.1]\text{ heptane 2 carboxylic acid}

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of oncology and neurology.

Anticancer Activity

Several studies have indicated that compounds with thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-based compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies Involving Thiazole Derivatives

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis
HeLa15Cell Cycle Arrest
A54912Inhibition of Metastasis

Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented, particularly in relation to Alzheimer’s disease. The inhibition of acetylcholinesterase (AChE) is a common target for neuroprotective agents.

Table 2: AChE Inhibition Potency of Related Compounds

Compound NameIC50 (nM)Reference
Compound A (related thiazole)18.1
Neostigmine2186.5

In this context, it is hypothesized that the thiazole moiety in our compound may confer similar AChE inhibitory activity, thus providing a potential avenue for treating neurodegenerative disorders.

Case Studies

A recent study focused on the synthesis and biological evaluation of thiazole derivatives demonstrated that modifications in the substituents significantly influenced their biological activities. In particular, compounds with bulky groups showed enhanced potency against cancer cell lines while maintaining low toxicity in normal cells.

Case Study: Synthesis and Evaluation

In a synthetic study involving bicyclic systems, researchers synthesized a series of derivatives based on the bicyclo[2.2.1] framework and evaluated their anticancer activity against several cell lines. The results indicated that certain structural modifications led to increased selectivity towards cancer cells over normal cells, suggesting that our target compound may possess similar beneficial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that both the bicyclic structure and the thiazole ring are crucial for biological activity. Variations in substituent groups can lead to significant changes in potency and selectivity.

Table 3: SAR Analysis of Thiazole Derivatives

SubstituentActivity Level
IsobutylHigh
MethylModerate
EthylLow

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

The bicyclo[2.2.1]heptane scaffold and thiazole-based substitutions are critical for anti-infective activity. Key structural analogs include:

Compound Name / ID Substituent Variations Molecular Formula Key Features
PKZ18 4-(4-Isopropylphenyl)-5-methylthiazole C₂₀H₂₃N₂O₃S Parent compound; inhibits T-box genes in planktonic bacteria.
PKZ18-22 (Target Compound) 4-(4-Isobutylphenyl)thiazole (no 5-methyl group) C₂₁H₂₅N₂O₃S Enhanced biofilm inhibition; synergizes with antibiotics.
3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid 4-(4-Ethylphenyl)thiazole C₂₀H₂₂N₂O₃S Smaller substituent; activity data not reported.
345288-37-1 4-(4-tert-Butylphenyl)thiazole; 7-(propan-2-ylidene) on bicyclo core C₂₅H₃₀N₂O₃S Bulky substituent; structural modification may influence binding affinity.
1005251-84-2 1,3-Dimethylpyrazole-4-methyl substituent C₁₅H₂₁N₃O₃ Heterocycle variation; no reported anti-infective data.

Mechanistic Comparisons

  • PKZ18 vs. PKZ18-22 : PKZ18-22 lacks the 5-methyl group on the thiazole ring but incorporates a bulkier isobutylphenyl group. This modification enhances biofilm penetration and target affinity, leading to superior biofilm inhibition compared to PKZ18 .
  • Oxacillin (Beta-Lactam Antibiotic) : Unlike PKZ18-22 (T-box inhibition), oxacillin targets penicillin-binding proteins (PBPs) to disrupt cell wall synthesis. PKZ18-22’s unique mechanism avoids cross-resistance with beta-lactams and shows synergistic effects when combined with such antibiotics .

Bioactivity Data

  • PKZ18-22 :
    • Biofilm Inhibition: >90% reduction in MRSA biofilm biomass at 10 µg/mL .
    • Synergy: Reduces MIC of vancomycin by 4-fold in combination therapy .
  • PKZ18: MIC against MRSA: 2 µg/mL (planktonic cells) . Limited efficacy against biofilms compared to PKZ18-22 .

Research Findings and Implications

  • Novel Mechanism: PKZ18-22’s T-box targeting disrupts bacterial gene regulation, offering a pathway distinct from traditional antibiotics .
  • Safety Profile: Non-toxic to human cells at MIC concentrations, suggesting favorable therapeutic indices .
  • Structural Insights : Bulkier aryl groups (e.g., isobutyl, tert-butyl) correlate with improved biofilm penetration, while thiazole substitutions modulate target specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。